- A green route to the synthesis of furan derivatives, China, , ,
Cas no 955-83-9 (2,5-Diphenylfuran)

2,5-Diphenylfuran structure
Nome del prodotto:2,5-Diphenylfuran
2,5-Diphenylfuran Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-diphenylfuran
- Furan, 2,5-diphenyl-
- PPF (VAN)
- 2,5-diphenyl-furan
- 2FGD8BE3PZ
- PPF
- Furan,5-diphenyl-
- Maybridge1_004213
- VUPDHIIPAKIKAB-UHFFFAOYSA-
- HMS553H13
- VUPDHIIPAKIKAB-UHFFFAOYSA-N
- NSC97358
- BDBM50074964
- SBB008172
- VZ22824
- AK167648
- AX8016251
- 2,5-Diphenylfuran (ACI)
- NSC 97358
- SY048494
- NS00040452
- CHEMBL109224
- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- DB-057592
- 955-83-9
- AS-50033
- NSC-97358
- AKOS015840535
- MFCD00037353
- D3176
- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
- UNII-2FGD8BE3PZ
- O10619
- CHEBI:50459
- DTXSID5022142
- Q27122078
- SCHEMBL76097
- EINECS 213-474-0
- 2,5-Diphenylfuran
-
- MDL: MFCD00037353
- Inchi: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- Chiave InChI: VUPDHIIPAKIKAB-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
- BRN: 146933
Proprietà calcolate
- Massa esatta: 220.08900
- Massa monoisotopica: 220.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 13.1
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.0588 (rough estimate)
- Punto di fusione: 90°C(lit.)
- Punto di ebollizione: 345°C(lit.)
- Punto di infiammabilità: 164.3°C
- Indice di rifrazione: 1.5800 (estimate)
- PSA: 13.14000
- LogP: 4.61360
- Solubilità: Non determinato
2,5-Diphenylfuran Informazioni sulla sicurezza
2,5-Diphenylfuran Dati doganali
- CODICE SA:2932190090
- Dati doganali:
Codice doganale cinese:
2932190090Panoramica:
2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
2,5-Diphenylfuran Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196024-10g |
2,5-Diphenylfuran |
955-83-9 | 97% | 10g |
$327 | 2022-08-30 | |
Chemenu | CM196024-5g |
2,5-Diphenylfuran |
955-83-9 | 97% | 5g |
$266 | 2024-07-18 | |
TRC | D493703-10mg |
2,5-Diphenylfuran |
955-83-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D756760-250mg |
2,5-Diphenylfuran |
955-83-9 | 98.0% | 250mg |
$80 | 2024-06-07 | |
Chemenu | CM196024-25g |
2,5-Diphenylfuran |
955-83-9 | 97% | 25g |
$631 | 2021-08-05 | |
TRC | D493703-100mg |
2,5-Diphenylfuran |
955-83-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB110642-5 g |
2,5-Diphenylfuran; . |
955-83-9 | 5g |
€149.90 | 2023-05-21 | ||
abcr | AB110642-25 g |
2,5-Diphenylfuran; . |
955-83-9 | 25g |
€462.90 | 2023-05-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-275455-1 g |
2,5-Diphenylfuran, |
955-83-9 | 1g |
¥1,068.00 | 2023-07-11 | ||
abcr | AB110642-1g |
2,5-Diphenylfuran, 98%; . |
955-83-9 | 98% | 1g |
€108.10 | 2024-06-12 |
2,5-Diphenylfuran Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C
Riferimento
- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processesAngewandte Chemie, 2009, 48(9), 1681-1684,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and PyrrolesOrganic Letters, 2009, 11(21), 5002-5005,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
Riferimento
- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II)Journal of Organic Chemistry, 1989, 54(14), 3475-7,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetyleneNature Communications, 2022, 13(1),,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
Riferimento
- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5Chemical Communications (Cambridge, 2017, 53(47), 6327-6330,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
Riferimento
- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynesSynthesis, 2013, 45(10), 1373-1379,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt
Riferimento
- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Phosphoric acid ; 3 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and CatalystChemistrySelect, 2021, 6(36), 9559-9564,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt
Riferimento
- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in WaterACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt
Riferimento
- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesisSynthetic Communications, 2010, 40(3), 370-377,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C
Riferimento
- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol AcetatesAdvanced Synthesis & Catalysis, 2020, 362(20), 4391-4396,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Riferimento
- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furansChemical Communications (Cambridge, 2020, 56(53), 7297-7300,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C
Riferimento
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24]Dalton Transactions, 2022, 51(44), 17000-17007,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Solvents: Chloroform-d ; 4 d, 50 °C
Riferimento
- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of ReactionJournal of Organic Chemistry, 2000, 65(18), 5531-5546,
Synthetic Routes 19
Synthetic Routes 20
2,5-Diphenylfuran Raw materials
- 1,4-Diphenyl-3-butyne-1,2-diol
- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol
- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-
- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-
- 1,2-Dibenzoylethane
-
- 1,4-diphenylbut-2-yn-1-one
- 1,4-Diphenylbutadiyne
- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-
2,5-Diphenylfuran Preparation Products
2,5-Diphenylfuran Letteratura correlata
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran

Purezza:99%/99%
Quantità:25g/5g
Prezzo ($):1216.0/1211.0